molecular formula C16H23ClN2O2S B013482 N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride CAS No. 61714-25-8

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride

Cat. No. B013482
CAS RN: 61714-25-8
M. Wt: 342.9 g/mol
InChI Key: HOCSVIGHWPLMFC-UHFFFAOYSA-N
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Description

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, known for its potential as a calmodulin antagonist, impacts calcium/calmodulin-regulated enzyme activities. It's explored across different studies for its interactions with biological systems, especially in the context of cellular proliferation and enzyme inhibition.

Synthesis Analysis

The synthesis of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride involves attaching a 6-aminohexyl group to a naphthalenesulfonamide structure. This process is critical for creating compounds with specific biological activities, including the inhibition of calmodulin-regulated processes.

Molecular Structure Analysis

The molecular structure of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride exhibits an extended conformation with a linear hexyl group. The structure is stabilized by hydrophobic packing and a hydrogen-bond network, highlighting its potential for biological interactions (Hempel et al., 2005).

Chemical Reactions and Properties

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride interacts with various enzymes and cellular components. It inhibits phospholipid-sensitive Ca2+-dependent protein kinases and affects the Ca2+ signaling pathway. These interactions are crucial for understanding its role in biological systems and potential therapeutic applications (Schatzman et al., 1983).

Physical Properties Analysis

The physical properties, including solubility in water and hydrochloride form stability, make N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride suitable for biological studies. Its hydrophobic nature and interaction with hydrophobic pockets in proteins are significant for its inhibitory action on calmodulin and related enzymes.

Chemical Properties Analysis

Chemically, N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride exhibits a strong affinity for calmodulin, influencing calcium-binding proteins' structure and function. It competes with calmodulin by binding to the same hydrophobic sites, thus inhibiting the calmodulin-dependent activation of enzymes (Tanaka et al., 1982).

Scientific Research Applications

  • Myeloid Differentiation in HL-60 Cells : A study by Veigl et al. (1986) in "Cancer Research" showed that naphthalene sulfonamide calmodulin antagonists, like N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, induce limited myeloid differentiation in HL-60 cells, indicating a regulatory role for calmodulin in cell differentiation (Veigl et al., 1986).

  • Interaction with Ca2+-Calmodulin Complex : Research by Tanaka et al. (1982) in "Molecular Pharmacology" found that naphthalenesulfonamide derivatives with chlorine, such as N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, bind to the Ca2+-calmodulin complex through a hydrophobic interaction. This suggests their affinity for the Ca2+-CaM complex and their potential in inhibiting Ca2+-CaM-dependent enzymes (Tanaka et al., 1982).

  • Inhibition of Protein Kinases : Isoquinolinesulfonamides, including N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, have been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This finding by Hidaka et al. (1984) in "Biochemistry" highlights their potential in drug discovery and therapeutic applications (Hidaka et al., 1984).

  • Therapeutic Applications in Bladder Cancer : A study by Jan et al. (2000) in "Anticancer Research" demonstrated that W-7, a form of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride, causes increases in intracellular free Ca2+ levels in bladder cancer cells, primarily due to extracellular Ca2+ influx. This suggests its potential use in bladder cancer treatment (Jan et al., 2000).

  • Influence on Vascular Smooth Muscle Function : Asano et al. (1982) in "The Journal of Pharmacology and Experimental Therapeutics" noted that calmodulin antagonists like N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride selectively antagonize specific vascular smooth muscle contractions, highlighting their importance in understanding vascular smooth muscle function (Asano et al., 1982).

  • Antitumor Activity : Several studies have explored the antitumor properties of N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride. For instance, Ito and Hidaka (1983) in "Cancer Letters" reported its effectiveness in inhibiting the growth of solid Sarcoma-180 in mice, highlighting the critical role of the Ca2+-calmodulin system in tumor promotion (Ito & Hidaka, 1983).

Safety And Hazards


  • Skin Irritation : May cause skin irritation.

  • Eye Irritation : Can lead to serious eye irritation.

  • Handling Precautions : Wash skin thoroughly after handling and wear protective gloves/eye protection.


Future Directions

Research on this compound continues, exploring its applications in protein stabilization, drug development, and other areas. Further investigations into its biological effects and potential therapeutic uses are warranted.


properties

IUPAC Name

N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCSVIGHWPLMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79458-81-4 (Parent)
Record name 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50977298
Record name N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride

CAS RN

61714-25-8
Record name 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61714-25-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
P Bautista-Carbajal, R Soto-Acosta… - Virology, 2017 - Elsevier
Dengue virus (DENV) replicative cycle occurs in the endoplasmic reticulum where calcium ions play an important role in cell signaling. Calmodulin (CaM) is the primary sensor of …
Y Leitner‐Dagan, D Weiss - Physiologia Plantarum, 1999 - Wiley Online Library
Gibberellic acid (GA 3 ) induces the expression of different genes, including chalcone synthase (chs) and gip, in detached petunia corollas. To initiate a study on gibberellin (GA)‐signal …
KG Raghothama, Y Mizrahi, BW Poovaiah - Plant physiology, 1985 - academic.oup.com
Coleoptile segments of oat (Avena sativa var Cayuse) and corn (Zea mays L. var Patriot) were incubated in different concentrations of calmodulin antagonists in the presence and …
Number of citations: 67 0-academic-oup-com.brum.beds.ac.uk
M Komukai, A Fujiwara, Y Fujino, I Yasumasu - Experimental cell research, 1985 - Elsevier
The effects of calcium antagonists, diltiazem and verapamil, and calmodulin antagonists, chlorpromazine, N-(6-aminohexyl)-1-naphthalenesulfonamide hydrochloride (W-5) and N-(6-…
G Marone, S Poto, M Columbo, R Giugliano… - … of Pharmacology and …, 1984 - ASPET
Human polymorphonuclear leukocytes (PMNs) were found to contain a mean +/- SEM of 21.7 +/- 7.9 ng of immunoreactive calmodulin (CaM)/10(6) PMNs, which represents 0.032 +/- …
Number of citations: 13 jpet.aspetjournals.org
K Ashizawa, H Tomonaga, Y Tsuzuki - Reproduction, 1994 - rep.bioscientifica.com
The possible role of intracellular free Ca 2+ and calmodulin in the regulation of fowl sperm motility was investigated using an intracellular Ca 2+ chelator, 1,2-bis (2-aminophenoxy) …
Number of citations: 48 rep.bioscientifica.com
E Tsuchida, A Fujiwara, Y Fujino… - Development …, 1985 - Wiley Online Library
During initial several minutes after fertilization, sea urchin eggs exhibited high rate of respiration which was only slightly inhibited by cyanide. This cyanide‐insensitive respiration was …
K Ashizawa, H Tomonaga, Y Tsuzuki - 1994 - Citeseer
The possible role of intracellular free Ca2+ and calmodulin in regulating fowl sperm motility was investigated by using an intracellular Ca2+ chelator, 1, 2-bis (2-aminophenoxy) ethane-…
Number of citations: 2 citeseerx.ist.psu.edu
芦沢幸二 - Journal of reproduction and fertility, 1994 - cir.nii.ac.jp
The possible role of intracellular free Ca2+ and calmodulin in the regulation fowl sperm motility was investigated by using an intracellular Ca2+ chelator, 1, 2-bis (2-aminophenoxy) …
Number of citations: 0 cir.nii.ac.jp
K Gonda, M Komatsu, O Numata - Cell structure and function, 2000 - jstage.jst.go.jp
The ciliated protist, Tetrahymena thermophila, possesses one oral apparatus for phagocytosis, one of the most important cell functions, in the anterior cell cortex. The apparatus …
Number of citations: 42 www.jstage.jst.go.jp

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